Cas no 1247056-45-6 (N-[(4-Fluorophenyl)methyl]cyclobutanamine)

N-[(4-Fluorophenyl)methyl]cyclobutanamine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclobutane ring linked to a 4-fluorobenzylamine moiety, offering a unique combination of steric and electronic properties. The fluorine substituent enhances metabolic stability and bioavailability, while the cyclobutyl group contributes to conformational rigidity, making it a valuable intermediate in drug discovery. This compound is particularly useful in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or as a building block for novel ligands. High purity and well-defined stereochemistry ensure reproducibility in research applications.
N-[(4-Fluorophenyl)methyl]cyclobutanamine structure
1247056-45-6 structure
商品名:N-[(4-Fluorophenyl)methyl]cyclobutanamine
CAS番号:1247056-45-6
MF:C11H14FN
メガワット:179.233966350555
MDL:MFCD16107965
CID:5048885
PubChem ID:18507922

N-[(4-Fluorophenyl)methyl]cyclobutanamine 化学的及び物理的性質

名前と識別子

    • N-[(4-fluorophenyl)methyl]cyclobutanamine
    • N-(4-Fluorobenzyl)cyclobutanamine
    • N-[(4-Fluorophenyl)methyl]cyclobutanamine
    • MDL: MFCD16107965
    • インチ: 1S/C11H14FN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2
    • InChIKey: JWUOYCLAZLGCTQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CNC1CCC1

計算された属性

  • せいみつぶんしりょう: 179.111027613g/mol
  • どういたいしつりょう: 179.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12
  • 疎水性パラメータ計算基準値(XlogP): 2.3

N-[(4-Fluorophenyl)methyl]cyclobutanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-880846-1.0g
N-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6 95.0%
1.0g
$350.0 2025-02-21
Life Chemicals
F1967-9746-5g
N-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6 95%+
5g
$1245.0 2023-09-06
Enamine
EN300-880846-0.5g
N-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6 95.0%
0.5g
$273.0 2025-02-21
Enamine
EN300-880846-5.0g
N-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6 95.0%
5.0g
$900.0 2025-02-21
Enamine
EN300-880846-10.0g
N-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6 95.0%
10.0g
$1588.0 2025-02-21
Enamine
EN300-880846-0.25g
N-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6 95.0%
0.25g
$173.0 2025-02-21
TRC
N300131-500mg
n-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6
500mg
$ 390.00 2022-06-03
TRC
N300131-100mg
n-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6
100mg
$ 95.00 2022-06-03
Life Chemicals
F1967-9746-10g
N-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6 95%+
10g
$1743.0 2023-09-06
Enamine
EN300-880846-1g
N-[(4-fluorophenyl)methyl]cyclobutanamine
1247056-45-6 95%
1g
$350.0 2023-09-01

N-[(4-Fluorophenyl)methyl]cyclobutanamine 関連文献

N-[(4-Fluorophenyl)methyl]cyclobutanamineに関する追加情報

N-[(4-Fluorophenyl)methyl]cyclobutanamine (CAS No. 1247056-45-6): An Overview of Its Properties, Applications, and Recent Research

N-[(4-Fluorophenyl)methyl]cyclobutanamine (CAS No. 1247056-45-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as FCPMA, is characterized by its unique structural features, which include a cyclobutyl ring and a fluorinated phenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of N-[(4-Fluorophenyl)methyl]cyclobutanamine is defined by its molecular formula C12H13FN, with a molecular weight of approximately 198.23 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of 4-fluorobenzyl bromide with cyclobutanamine. The resulting product is a colorless to pale yellow liquid or solid, depending on the specific conditions of synthesis and storage.

In terms of physical properties, N-[(4-Fluorophenyl)methyl]cyclobutanamine exhibits moderate solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 35 to 38°C, and it has a boiling point of around 180°C at atmospheric pressure. These properties make it suitable for various laboratory and industrial processes, including purification and formulation.

The biological activity of N-[(4-Fluorophenyl)methyl]cyclobutanamine has been the subject of extensive research in recent years. Studies have shown that this compound possesses potent pharmacological effects, particularly in the central nervous system (CNS). It has been reported to exhibit selective binding to serotonin receptors, specifically the 5-HT2A receptor subtype. This binding affinity suggests potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.

Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the biological activity of N-[(4-Fluorophenyl)methyl]cyclobutanamine. Molecular docking studies have demonstrated that the compound forms stable complexes with key residues in the 5-HT2A receptor binding pocket. These interactions are primarily mediated by hydrogen bonding and hydrophobic interactions, which contribute to the high affinity and selectivity observed in experimental studies.

In addition to its potential therapeutic applications, N-[(4-Fluorophenyl)methyl]cyclobutanamine has also been investigated for its use as a tool compound in neuroscience research. Its ability to modulate serotonin receptor activity makes it a valuable probe for studying receptor function and signaling pathways in both in vitro and in vivo models. Researchers have utilized this compound to explore the role of serotonin receptors in various physiological processes, including mood regulation, cognition, and sensory perception.

Clinical trials involving N-[(4-Fluorophenyl)methyl]cyclobutanamine are currently underway to evaluate its safety and efficacy as a novel therapeutic agent. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating favorable pharmacokinetic profiles and minimal adverse effects. These findings have paved the way for further clinical investigations to assess its potential benefits in treating psychiatric disorders.

Beyond its direct therapeutic applications, N-[(4-Fluorophenyl)methyl]cyclobutanamine has also found utility as an intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows for easy functionalization through various chemical reactions, making it an attractive starting material for drug discovery programs targeting different therapeutic areas.

In conclusion, N-[(4-Fluorophenyl)methyl]cyclobutanamine (CAS No. 1247056-45-6) represents a promising compound with significant potential in both research and clinical settings. Its unique structural features and biological activities make it a valuable tool for advancing our understanding of serotonin receptor function and developing new treatments for psychiatric disorders. As ongoing research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the field of medicinal chemistry.

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